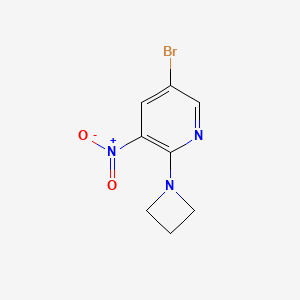
2-Azetidin-1-YL-5-bromo-3-nitro-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine is an organic compound with the molecular formula C8H8BrN3O2 It is a derivative of pyridine, substituted with an azetidine ring, a bromine atom, and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidin-1-yl-5-bromo-3-nitro-pyridine typically involves the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Azetidine Introduction: The azetidine ring is incorporated through nucleophilic substitution reactions, where an azetidine derivative reacts with the brominated nitropyridine.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-Azetidin-1-yl-5-bromo-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Azetidin-1-yl-5-bromo-3-nitro-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring and bromine atom may also contribute to the compound’s reactivity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
- 2-Azetidin-1-yl-5-bromo-pyrimidine
- 2-Azetidin-1-yl-5-nitropyridine
- 2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
947534-29-4 |
|---|---|
分子式 |
C8H8BrN3O2 |
分子量 |
258.07 g/mol |
IUPAC名 |
2-(azetidin-1-yl)-5-bromo-3-nitropyridine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-4-7(12(13)14)8(10-5-6)11-2-1-3-11/h4-5H,1-3H2 |
InChIキー |
JSWZPSKOZMRRLS-UHFFFAOYSA-N |
正規SMILES |
C1CN(C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















